REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:22]1[CH:23]=[CH:24][C:25]([F:28])=[N:26][CH:27]=1>C1(C)C=CC=CC=1.CCO.C([O-])(O)=O.[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:28][C:25]1[CH:24]=[CH:23][C:22]([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:14])([F:13])[F:1])=[CH:5][CH:6]=2)=[CH:27][N:26]=1 |f:1.2.3,7.8,9.10.11.12|
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Name
|
|
Quantity
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1.55 g
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Type
|
reactant
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Smiles
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FC(OC1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
367 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
12.5 mL
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
86.5 (± 1.5) °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 85-88° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed for 15 min (vacuum pump)
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Duration
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15 min
|
Type
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ADDITION
|
Details
|
N2 was added
|
Type
|
CUSTOM
|
Details
|
the stirred mixture was again degassed for 15 min
|
Duration
|
15 min
|
Type
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ADDITION
|
Details
|
N2 was added
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (4×100 mL)
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Type
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CUSTOM
|
Details
|
The extracts were evaporated to dryness
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Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
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Details
|
Elution with 0-10% CH2Cl2/petroleum ether firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 10-20% CH2Cl2/petroleum ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |